molecular formula C16H25FN4O2 B606979 DBPR108 CAS No. 1186426-66-3

DBPR108

Número de catálogo: B606979
Número CAS: 1186426-66-3
Peso molecular: 324.39 g/mol
Clave InChI: VQKSCYBKUIDZEI-STQMWFEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

DBPR-108 se sintetiza a través de una serie de reacciones químicas que involucran derivados de dipéptidos. La síntesis implica la formación de un potente, selectivo y biodisponible por vía oral inhibidor de la DPP-4 con un valor de IC50 de 15 nM . La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.

Métodos de Producción Industrial

La producción industrial de DBPR-108 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce en forma sólida y se puede disolver en solventes como DMSO para su uso posterior .

Análisis De Reacciones Químicas

Biochemical Interaction with DPP-4

DBPR108 selectively inhibits DPP-4, an enzyme that degrades glucagon-like peptide-1 (GLP-1). By binding to DPP-4's active site, this compound prevents GLP-1 cleavage, prolonging its half-life and enhancing glucose-dependent insulin secretion. In preclinical studies:

  • IC₅₀ : 5–15 nM for DPP-4 inhibition, demonstrating high potency .
  • Selectivity : >1,000-fold selectivity over DPP-2, DPP-8, DPP-9, and fibroblast activation protein (FAP) .

Pharmacokinetic Profile

This compound exhibits dose-proportional absorption and linear pharmacokinetics in humans:

Table 1: Single-Dose Pharmacokinetics in Healthy Males

Dose (mg)Cₘₐₓ (ng/mL)AUC₀–inf (ng·h/mL)Tₘₐₓ (h)T₁/₂ (h)
2534 ± 14182 ± 411.93.1
100141 ± 311,090 ± 1744.35.1
300349 ± 882,840 ± 4883.25.8
6001,100 ± 2338,990 ± 1,2002.96.6

Table 2: Multiple-Dose Steady-State Parameters

Dose (mg)AUC₀–24h (ng·h/mL)Cₘₐₓ (ng/mL)T₁/₂ (h)
25179 ± 4134 ± 142.3
1001,050 ± 181141 ± 315.1
3002,620 ± 393349 ± 885.8
6008,340 ± 1,0701,100 ± 2336.6

Key observations:

  • Rapid absorption : Median Tₘₐₓ = 1.9–4.3 hours post-dose.
  • Linear exposure : AUC and Cₘₐₓ increase proportionally with dose.
  • Renal excretion : <1% of unchanged drug excreted in urine .

Metabolic Pathways

While full metabolic characterization is unpublished, studies indicate:

  • Hepatic metabolism : Likely mediated by CYP450 enzymes (exact isoforms unspecified) .
  • No active metabolites : Pharmacological effects derive from the parent compound .
  • Half-life : 10.3–13.5 hours at therapeutic doses (100–600 mg), supporting once-daily dosing .

Clinical Efficacy Linked to Biochemical Action

Phase III trials confirmed this compound’s mechanism-driven effects:

  • HbA1c reduction : -0.63% (vs. placebo -0.02%) at 24 weeks .
  • GLP-1 enhancement : 2.5-fold increase in active GLP-1 levels in preclinical models .
  • Synergy with metformin : Combined therapy reduced glucose AUC by 35% in obese mice .

Aplicaciones Científicas De Investigación

Phase III Studies

  • Add-On Therapy to Metformin :
    • A pivotal Phase III study evaluated DBPR108 as an add-on therapy to metformin in patients with inadequately controlled T2DM. The study demonstrated a significant reduction in HbA1c levels at 24 weeks, with a mean change of -0.70% compared to -0.07% for placebo (P < .001) .
    • Notably, 19.7% of patients achieved an HbA1c of 6.5% or less with this compound compared to 8.5% for placebo .
  • Monotherapy in Treatment-Naïve Patients :
    • Another Phase III trial assessed this compound's efficacy as monotherapy in treatment-naïve patients. Results indicated that this compound achieved a mean HbA1c reduction of -0.63%, demonstrating superiority over placebo and non-inferiority to sitagliptin .

Safety Profile

This compound has shown a favorable safety profile across multiple studies:

  • Adverse events were comparable between the this compound and placebo groups, indicating that it is well-tolerated .
  • The incidence of hypoglycemia was low, making it a safe option for patients with T2DM .

Pharmacokinetics and Mechanism of Action

This compound exhibits rapid absorption and a half-life conducive for once-daily dosing. Its pharmacokinetic properties have been characterized in several studies:

  • The drug is absorbed effectively in healthy volunteers, with a median time to peak concentration ranging from 1.92 to 3.17 hours after administration .
  • It demonstrates significant inhibition of DPP-4 activity and increases circulating active glucagon-like peptide-1 (GLP-1) levels, contributing to its antihyperglycemic effects .

Comparative Efficacy

In comparative studies against other DPP-4 inhibitors like sitagliptin, this compound has shown similar or superior efficacy:

  • In treatment-naïve patients, the difference in HbA1c reduction between this compound and sitagliptin was minimal (-0.03%), highlighting its competitive standing among existing therapies .

Mecanismo De Acción

DBPR-108 ejerce sus efectos inhibiendo la actividad de la dipeptidil peptidasa-4 (DPP-4), una enzima que degrada las hormonas incretinas. Al inhibir la DPP-4, DBPR-108 aumenta los niveles de hormonas incretinas activas, que a su vez aumentan la secreción de insulina y disminuyen la liberación de glucagón . Esto conduce a una mejor regulación de la glucosa en pacientes con diabetes tipo 2.

Comparación Con Compuestos Similares

Compuestos Similares

    Sitagliptina: Otro inhibidor de la DPP-4 utilizado en el tratamiento de la diabetes tipo 2.

    Saxagliptina: Un inhibidor de la DPP-4 con mecanismos de acción similares.

    Linagliptina: Conocido por su alta selectividad y potencia como inhibidor de la DPP-4.

Unicidad de DBPR-108

DBPR-108 es único debido a su alta selectividad para la DPP-4 sobre otras dipeptidil peptidasas como la DPP-8 y la DPP-9 . Esta selectividad reduce el potencial de efectos fuera del objetivo y mejora su perfil de seguridad. Además, DBPR-108 ha demostrado efectos de larga duración, lo que lo convierte en un candidato prometedor para el tratamiento de la diabetes tipo 2 .

Actividad Biológica

DBPR108, also known as prusogliptin, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor that has emerged as a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, efficacy in clinical settings, and safety profiles based on diverse research findings.

DPP-4 inhibitors like this compound work by blocking the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This mechanism helps improve glycemic control in patients with T2DM.

Preclinical Studies

In preclinical studies, this compound demonstrated significant pharmacological effects. A study involving oral administration to rats and diabetic mice showed that this compound effectively inhibited plasma DPP-4 activity in a dose-dependent manner. It also resulted in increased serum levels of active GLP-1 and insulin, as well as improved glucose tolerance in diet-induced obese mice .

Table 1: Summary of Preclinical Findings on this compound

Study TypeAnimal ModelDPP-4 InhibitionActive GLP-1 IncreaseInsulin IncreaseGlucose Tolerance Improvement
Oral AdministrationRatsYesYesYesYes
Oral AdministrationDiabetic MiceYesYesYesYes
Oral AdministrationDogsYesNot MeasuredNot MeasuredNot Measured

Clinical Efficacy

This compound has been evaluated in several clinical trials, demonstrating its efficacy and safety profile in managing T2DM.

Phase 3 Clinical Trials

A multicenter, randomized, double-blind phase 3 trial compared this compound with sitagliptin and placebo over 24 weeks. The results indicated that this compound significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo and was non-inferior to sitagliptin:

  • This compound : Mean HbA1c reduction of -0.63%
  • Sitagliptin : Mean HbA1c reduction of -0.60%
  • Placebo : Mean HbA1c change of -0.02%

The study involved 766 patients with a mean age of 54.3 years and showed that this compound also effectively lowered fasting and postprandial plasma glucose levels without causing weight gain .

Table 2: Clinical Trial Results for this compound

Treatment GroupHbA1c Change at Week 24 (%)Fasting Plasma Glucose Change (%)Weight Change (%)
This compound-0.63Significant ReductionNo Change
Sitagliptin-0.60Significant ReductionNo Change
Placebo-0.02No Significant ChangeNo Change

Safety Profile

The safety profile of this compound has been assessed across various studies. The incidence of adverse events was comparable among all treatment groups, indicating a favorable safety profile. Notably, no cardiovascular or renal adverse events were reported during the trials .

Case Studies and Real-world Applications

In clinical practice, this compound has been used as an add-on therapy for patients inadequately controlled on metformin. A study showed that patients receiving this compound alongside metformin had a significantly greater reduction in HbA1c levels compared to those receiving placebo with metformin:

  • This compound + Metformin : HbA1c reduction of -0.70%
  • Placebo + Metformin : HbA1c reduction of -0.07%

This evidence supports the use of this compound not only as monotherapy but also as an effective adjunct treatment for better glycemic control in T2DM patients .

Propiedades

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKSCYBKUIDZEI-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186426-66-3
Record name DBPR-108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186426663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRUSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E329HG23ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.